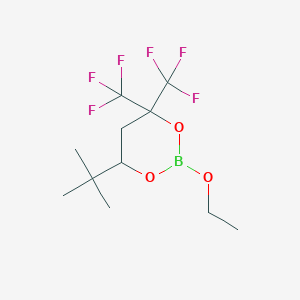
6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which includes boron, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction often requires the use of catalysts such as palladium or transition metals to facilitate the formation of the dioxaborinane ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The trifluoromethyl groups and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products
The major products formed from these reactions include boronic acids, boron hydrides, and substituted derivatives of the original compound.
科学的研究の応用
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in the development of boron-based drugs and diagnostic agents.
作用機序
The mechanism of action of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including proteins and nucleic acids, influencing their function and activity. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing heterocycle with similar reactivity but different substituents.
6-tert-Butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane: A closely related compound with an ethoxy group instead of a methoxy group.
Uniqueness
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl groups and a tert-butyl group enhances its stability and makes it suitable for various applications in research and industry .
特性
CAS番号 |
100991-78-4 |
|---|---|
分子式 |
C11H17BF6O3 |
分子量 |
322.05 g/mol |
IUPAC名 |
6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BF6O3/c1-5-19-12-20-7(8(2,3)4)6-9(21-12,10(13,14)15)11(16,17)18/h7H,5-6H2,1-4H3 |
InChIキー |
WQBJAVALEDDXNF-UHFFFAOYSA-N |
SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
正規SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
同義語 |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















